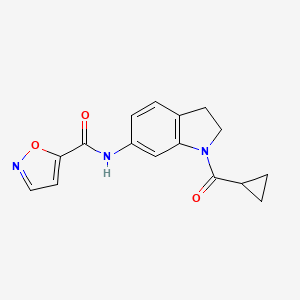![molecular formula C17H26N6O2S B2497352 2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide CAS No. 1147342-60-6](/img/structure/B2497352.png)
2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemicals that engage in varied biological activities, prompting interest in their synthesis and the detailed study of their properties. While specific studies on this compound might be limited, research on similar compounds provides insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds often involves multistep processes, including the use of sulfanyl and aminocyclopropane carboxylic acids as key intermediates. For example, the synthesis of sulfanyl-derivatives of 1-aminocyclopropanecarboxylic acids involves the preparation of oxazolones from chloromethylene oxazolone and mercaptans, followed by cyclopropanation and subsequent modifications (Clerici, Gelmi, & Pocar, 1999).
Molecular Structure Analysis
The molecular structure of compounds within this class is complex, often characterized by the presence of multiple heteroatoms and a cyclopropane ring, contributing to significant conformational rigidity and a distinct three-dimensional shape. X-ray diffraction techniques are commonly employed to ascertain the exact molecular configuration, aiding in understanding the compound's reactive sites and potential interactions (Şahin et al., 2014).
Chemical Reactions and Properties
The reactivity of such compounds can involve interactions through the triazole and sulfanyl groups, which may participate in various chemical reactions, including cycloadditions and substitutions. These reactions are pivotal for the synthesis of derivatives with enhanced or tailored biological activities. For instance, 1,2,3-triazole compounds have been synthesized for their antibacterial and antifungal activities, highlighting the chemical versatility of the triazole moiety (Wang, Wan, & Zhou, 2010).
科学的研究の応用
Synthesis Methodologies
Research on related compounds reveals advancements in synthesis methodologies that could apply to the synthesis of "2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide". For example, Clerici et al. (1999) detailed a synthesis process for 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, a method that could potentially be adapted for synthesizing closely related compounds Clerici, Gelmi, & Pocar, 1999.
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of related 1,2,3-triazole compounds have been investigated, suggesting potential biomedical applications. Wang et al. (2010) synthesized novel sulfanilamide-derived 1,2,3-triazoles and evaluated their antibacterial and antifungal activities, demonstrating promising antibacterial potency Wang, Wan, & Zhou, 2010.
Anticancer Activity
Research into the anticancer activities of triazinone derivatives, as explored by Saad and Moustafa (2011), highlights the potential of similar compounds in developing treatments or research tools in oncology. They synthesized S-glycosyl and S-alkyl derivatives showing significant in vitro anticancer activities Saad & Moustafa, 2011.
Novel Insecticides
The discovery of sulfoxaflor, a novel insecticide targeting sap-feeding pests, by Zhu et al. (2011), utilizing the sulfoximine group, provides a precedent for the development of insect control agents from complex organic compounds. This research could inform pest management strategies using derivatives of the compound Zhu et al., 2011.
特性
IUPAC Name |
2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2S/c1-10(2)17(4,9-18)20-15(25)11(3)26-16-22-21-14(12-5-6-12)23(16)8-7-13(19)24/h10-12H,5-8H2,1-4H3,(H2,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAOQYZYEBDGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)SC1=NN=C(N1CCC(=O)N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-carbamoylethyl)-5-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

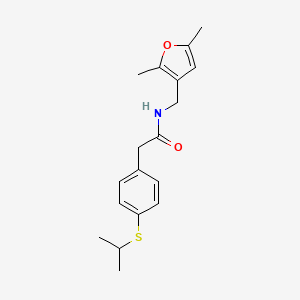
![5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2497270.png)
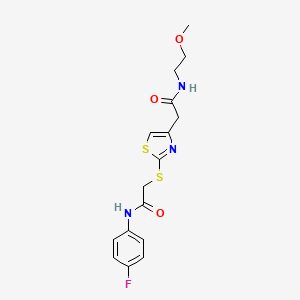
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B2497272.png)
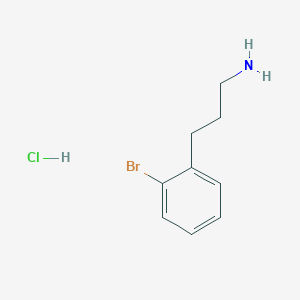
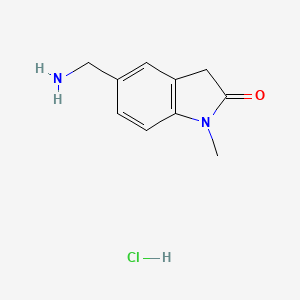
![N-cyclopropyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497277.png)

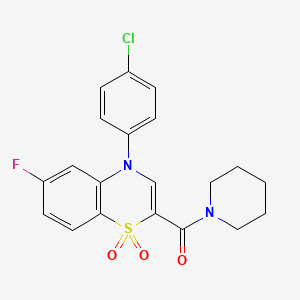

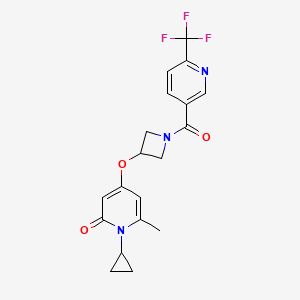
![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)

